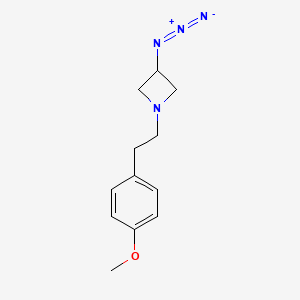

3-Azido-1-(4-methoxyphenethyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[2-(4-methoxyphenyl)ethyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-17-12-4-2-10(3-5-12)6-7-16-8-11(9-16)14-15-13/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTUWLQKUQBDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The initial critical step in synthesizing 3-Azido-1-(4-methoxyphenethyl)azetidine is the construction of the azetidine ring. Azetidines are four-membered nitrogen heterocycles characterized by ring strain, which influences their reactivity and stability.

Common synthetic routes for azetidine rings include:

- Cyclization of appropriate amino alcohols or haloamines: Intramolecular nucleophilic substitution to close the ring.

- Reduction of β-lactams: β-lactams (azetidin-2-ones) can be reduced to azetidines using strong hydride reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

For example, trans-2-aryl-3-chloroazetidines have been synthesized efficiently by reducing trans-1-allyl-3-chloro-4-phenylazetidin-2-one with LiAlH4 in dry diethyl ether at reflux, yielding the azetidine core with halogen substitution at the 3-position.

Azido Group Installation at the 3-Position

The azido group (-N3) at the 3-position is introduced via nucleophilic substitution of a suitable leaving group (commonly a halogen or tosylate) on the azetidine ring:

- Starting from 3-haloazetidines: 3-chloro- or 3-bromo-azetidines serve as substrates.

- Nucleophilic substitution with sodium azide (NaN3): The halogen is displaced by the azide nucleophile under mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This substitution is generally efficient and maintains the integrity of the strained azetidine ring.

Summary Table of Preparation Steps

Research Findings and Reaction Optimization

- Reaction times and conditions: The reduction of β-lactams to azetidines requires controlled reflux for several hours (e.g., 4 hours) to ensure complete conversion without ring degradation.

- Substitution reactions with sodium azide: Typically proceed smoothly at moderate temperatures (room temperature to 60°C) with high selectivity for the 3-position.

- Solvent choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of azide ion and improve substitution efficiency.

- Purity and stability: The azido group imparts reactivity but also requires careful handling due to potential instability; thus, purification is often done by chromatography under inert atmosphere.

Analytical Data Supporting Preparation

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These analyses confirm thermal stability and decomposition profiles of the azido-azetidine compound, important for storage and further synthetic applications.

- NMR and Mass Spectrometry: Structural confirmation of each intermediate and final product is routinely performed using proton and carbon NMR, along with high-resolution mass spectrometry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the azido group can yield amines or other reduced products.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the azido group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide or other azide sources are commonly used.

Major Products:

Oxidation Products: Various oxidized azetidine derivatives.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Azetidine derivatives with different substituents replacing the azido group.

Scientific Research Applications

Chemistry: 3-Azido-1-(4-methoxyphenethyl)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the azetidine ring strain makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: They are also explored for their antimicrobial and antibacterial properties .

Industry: In the industrial sector, azetidine derivatives are used in the production of polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents .

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxyphenethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Reactivity and Stability

- Photochemical Behavior: 3-Azido-1-(4-methoxyphenethyl)azetidine: Under UV irradiation, azetidine derivatives undergo photolysis, generating reactive intermediates like vinyl nitrenes. The 4-methoxyphenethyl group may stabilize charge-transfer states, affecting ring-opening kinetics . Vinyl Azides (e.g., 3-azido-1-(4-methoxyphenyl)propenone): Exhibit mechanical instability under UV light, releasing dinitrogen gas and causing crystal disintegration . In contrast, the azetidine core in 3-Azido-1-(4-methoxyphenethyl)azetidine shows controlled ring-opening behavior, making it more suitable for targeted applications like DNA repair models .

- Redox Properties: Oxidation of azetidine derivatives (e.g., cis-isomers) reduces ring-opening energy barriers, while one-electron reduction accelerates heterocycle cleavage. The 4-methoxyphenethyl group may lower oxidation potentials compared to halogenated analogs (e.g., 3,4-dichlorobenzyl derivatives) .

Q & A

Basic: What are the common synthetic routes for 3-azido-1-(4-methoxyphenethyl)azetidine, and what key reagents are involved?

Answer:

The synthesis typically involves functionalization of the azetidine ring followed by azide introduction. A general approach includes:

- Step 1: Alkylation of azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) with 4-methoxyphenethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the phenethyl group .

- Step 2: Azidation via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents like DMSO) or diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) to introduce the azide moiety .

- Critical Reagents: Ethyl aroylacetates (for coupling reactions), sodium azide, and transition metal catalysts (e.g., CuI for click chemistry applications) .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm azetidine ring geometry and substituent positions. For example, the methoxyphenethyl group shows aromatic singlet peaks at δ ~6.8–7.2 ppm, while azide protons are typically absent due to exchange broadening .

- Infrared Spectroscopy (IR): A strong azide stretch at ~2100–2200 cm⁻¹ confirms the N₃ group .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

- Multi-Technique Cross-Validation: Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to model electronic environments and predict NMR/IR spectra. For example, crystallographic data from related azido compounds (e.g., 2-azido-1-(4-methylphenyl)ethanone) can guide assignments .

- Solvent/Protonation Effects: Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts .

- Dynamic Effects: Use variable-temperature NMR to probe conformational flexibility in the azetidine ring .

Advanced: What methodologies optimize the efficiency of click chemistry reactions involving the azide group?

Answer:

- Catalyst Screening: Compare Cu(I) catalysts (e.g., CuBr vs. CuI) with ligands (TBTA or THPTA) to enhance regioselectivity and reduce side reactions .

- Solvent Optimization: Test binary solvent systems (e.g., t-BuOH/H₂O) to improve solubility of alkynyl partners .

- In Situ Monitoring: Use AI-driven platforms (e.g., COMSOL Multiphysics simulations) to model reaction kinetics and predict optimal temperature/pH conditions .

Basic: What are the stability considerations for storing 3-azido-1-(4-methoxyphenethyl)azetidine?

Answer:

- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent azide decomposition or cyclization.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as azides can hydrolyze in humid conditions .

- Safety Protocols: Avoid contact with heavy metals (e.g., Pb, Cu) to prevent explosive decomposition .

Advanced: How can impurities from incomplete azidation be identified and minimized during synthesis?

Answer:

- Chromatographic Purity: Use HPLC with a C18 column (MeCN/H₂O gradient) to separate unreacted precursors (e.g., residual azetidine derivatives) from the product .

- Reaction Quenching: Add scavenger resins (e.g., QuadraSil™ AP) post-azidation to remove excess NaN₃ or metal catalysts .

- Kinetic Analysis: Employ reaction calorimetry to monitor azide formation in real time and adjust stoichiometry .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with active-site nucleophiles, given the azide’s electrophilic nature) .

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

- Metabolic Stability Prediction: Apply ADMET predictors (e.g., SwissADME) to assess azide reduction susceptibility in vivo .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods for reactions .

- Spill Management: Neutralize azide spills with dilute NaNO₂ or FeSO₄ solutions to convert azides to less hazardous products .

- Waste Disposal: Collect azide-containing waste in dedicated containers labeled for hazardous inorganic salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.